![molecular formula C23H34N2O4Sn2 B14313554 N~1~,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine CAS No. 110301-95-6](/img/structure/B14313554.png)
N~1~,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine is a chemical compound known for its unique structure and properties. This compound features two trimethylstannyl groups attached to a propane-1,3-diamine backbone through a phenyl ring. The presence of the trimethylstannyl groups imparts distinct chemical reactivity, making it a valuable compound in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine typically involves the reaction of propane-1,3-diamine with 2-{[(trimethylstannyl)oxy]carbonyl}phenyl derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent oxidation of the stannyl groups. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time. Purification of the final product is achieved through techniques such as column chromatography or recrystallization to obtain a high-purity compound suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The stannyl groups can be oxidized to form corresponding stannic derivatives.
Reduction: The compound can be reduced to remove the stannyl groups, yielding the corresponding phenyl derivatives.
Substitution: The stannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the stannyl groups yields stannic derivatives, while reduction results in the formation of phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine has a wide range of applications in scientific research, including:
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N1,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine involves the interaction of the stannyl groups with various molecular targets. The stannyl groups can form stable complexes with metal ions, facilitating their transport and delivery. Additionally, the compound can undergo nucleophilic substitution reactions, allowing it to modify other molecules and exert its effects through these modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~1~,N~3~-Bis(2-{[(trimethylsilyl)oxy]carbonyl}phenyl)propane-1,3-diamine: Similar structure but with trimethylsilyl groups instead of trimethylstannyl groups.
N~1~,N~3~-Bis(2-{[(trimethylgermyl)oxy]carbonyl}phenyl)propane-1,3-diamine: Contains trimethylgermyl groups instead of trimethylstannyl groups.
Uniqueness
N~1~,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine is unique due to the presence of trimethylstannyl groups, which impart distinct chemical reactivity and stability. This makes it particularly valuable in applications where the formation of stable complexes and specific reactivity are required.
Eigenschaften
CAS-Nummer |
110301-95-6 |
|---|---|
Molekularformel |
C23H34N2O4Sn2 |
Molekulargewicht |
639.9 g/mol |
IUPAC-Name |
trimethylstannyl 2-[3-(2-trimethylstannyloxycarbonylanilino)propylamino]benzoate |
InChI |
InChI=1S/C17H18N2O4.6CH3.2Sn/c20-16(21)12-6-1-3-8-14(12)18-10-5-11-19-15-9-4-2-7-13(15)17(22)23;;;;;;;;/h1-4,6-9,18-19H,5,10-11H2,(H,20,21)(H,22,23);6*1H3;;/q;;;;;;;2*+1/p-2 |
InChI-Schlüssel |
WNFRQIZLNLQELW-UHFFFAOYSA-L |
Kanonische SMILES |
C[Sn](C)(C)OC(=O)C1=CC=CC=C1NCCCNC2=CC=CC=C2C(=O)O[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


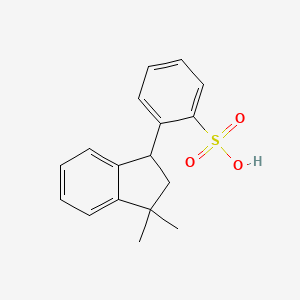
![2-[(4-Aminoquinolin-3-yl)amino]-1-oxo-1,7-dihydro-6H-1lambda~5~-purin-6-one](/img/structure/B14313482.png)
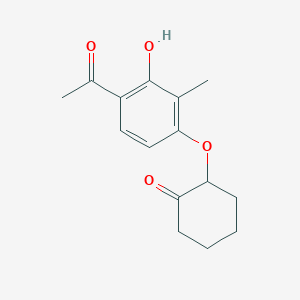
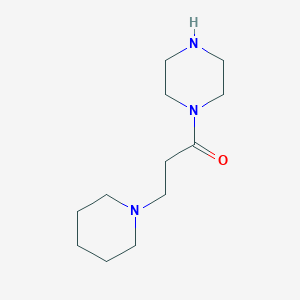

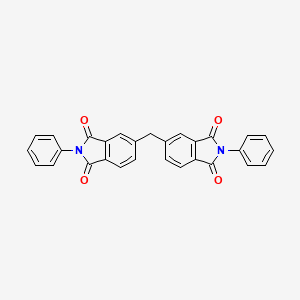
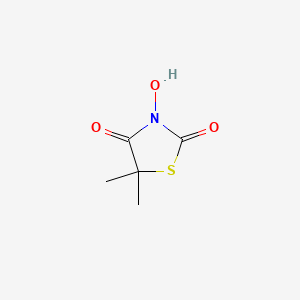
![3-[(Z)-C-(hydroxymethyl)-N-(2-methylanilino)carbonimidoyl]-1H-quinoxalin-2-one](/img/structure/B14313516.png)
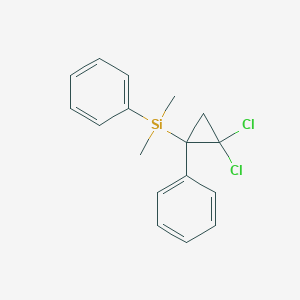
![Pyrimidine, 5-nonyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B14313523.png)

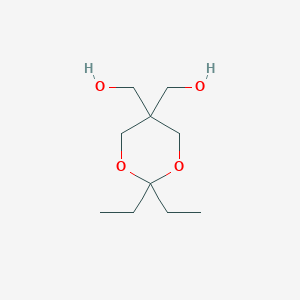
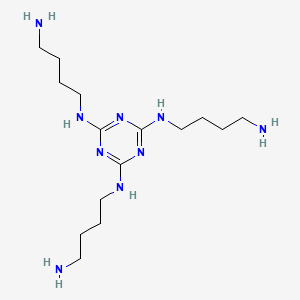
![5-Nitro-1-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14313549.png)
